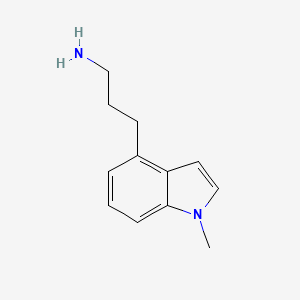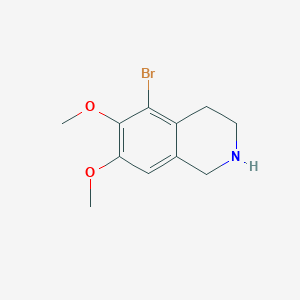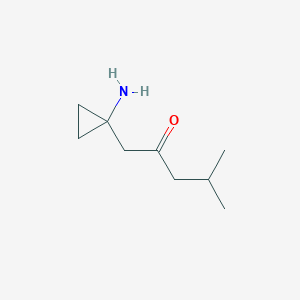
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position and a pentan-3-yl group at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
-
Step 1: Synthesis of Azide
- Starting material: 4-Bromo-2-(pentan-3-yl)aniline
- Reagent: Sodium azide (NaN₃)
- Solvent: Dimethylformamide (DMF)
- Conditions: Stirring at room temperature for several hours
-
Step 2: Cycloaddition Reaction
- Starting material: Azide from Step 1
- Reagent: Alkyne (e.g., propargyl alcohol)
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Heating at 60°C for several hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
-
Substitution Reactions
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Mild heating or room temperature
- Products: Substituted triazoles
-
Oxidation Reactions
- Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives
-
Reduction Reactions
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Anhydrous solvents
- Products: Reduced triazoles
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide, tetrahydrofuran, ethanol
Major Products
The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced triazoles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
-
Biological Studies
- Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
-
Agrochemicals
- Employed in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests and weeds.
-
Material Science
- Utilized in the synthesis of functional materials, such as polymers and coatings, with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methyl-2H-1,2,3-triazole
- 4-Bromo-2-ethyl-2H-1,2,3-triazole
- 4-Bromo-2-propyl-2H-1,2,3-triazole
Comparison
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole is unique due to the presence of the pentan-3-yl group, which imparts specific steric and electronic properties
Propriétés
Formule moléculaire |
C7H12BrN3 |
|---|---|
Poids moléculaire |
218.09 g/mol |
Nom IUPAC |
4-bromo-2-pentan-3-yltriazole |
InChI |
InChI=1S/C7H12BrN3/c1-3-6(4-2)11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BXTVARMWEBJOJT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1N=CC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


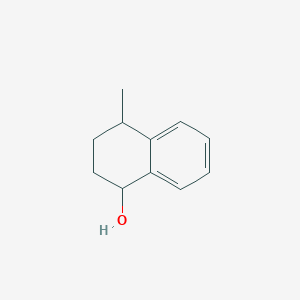

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)


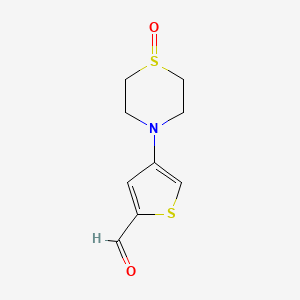
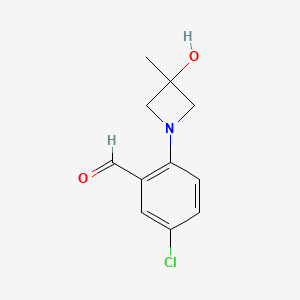

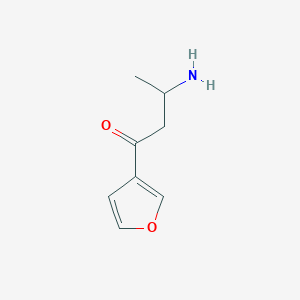
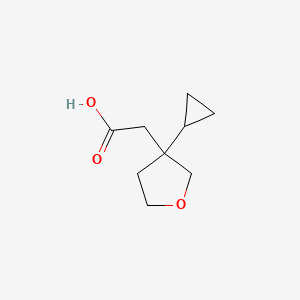
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
